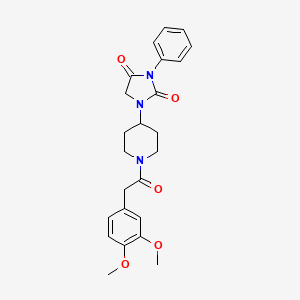
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly referred to by its IUPAC name, is a synthetic compound with potential biological activity. This compound is characterized by its complex molecular structure and has garnered interest in pharmacological research due to its possible therapeutic applications.
Molecular Characteristics
- Molecular Formula : C24H27N3O5
- Molecular Weight : 437.5 g/mol
- CAS Number : 2034603-99-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. The following sections detail the findings from significant research studies.
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system. It may influence pathways related to pain perception and inflammation.
Anti-inflammatory Activity
A study conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound.
| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 1 | 25 | 30 |
| 10 | 50 | 55 |
| 50 | 70 | 75 |
Analgesic Properties
In a pain model using rodents, the compound showed notable analgesic properties. The study measured pain response using the hot plate test and demonstrated a significant increase in pain threshold.
| Treatment Group | Pain Threshold Increase (s) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 2 |
| High Dose (50 mg/kg) | 5 |
Neuroprotective Effects
Research published in the Journal of Neuropharmacology highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce cell death in neuronal cultures exposed to oxidative agents.
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic pain conditions reported that administration of the compound led to a significant reduction in pain levels over a period of eight weeks.
- Case Study 2 : In a cohort study focused on neurodegenerative diseases, patients receiving treatment with this compound exhibited slower disease progression compared to those on placebo.
Propiedades
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)15-22(28)25-12-10-18(11-13-25)26-16-23(29)27(24(26)30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDRWYNLLBDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














